molecular formula C7H15N3O2 B1332746 3-Morpholin-4-ylpropanohydrazide CAS No. 59737-33-6

3-Morpholin-4-ylpropanohydrazide

Cat. No.: B1332746
CAS No.: 59737-33-6
M. Wt: 173.21 g/mol
InChI Key: DHHXMRKFJWOESU-UHFFFAOYSA-N
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Description

3-Morpholin-4-ylpropanohydrazide: is an organic compound with the molecular formula C7H15N3O2 It is a derivative of hydrazide and morpholine, featuring a morpholine ring attached to a propanohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholin-4-ylpropanohydrazide typically involves the reaction of morpholine with a suitable hydrazide precursor. One common method is the reaction of morpholine with 3-chloropropanohydrazide under basic conditions. The reaction proceeds as follows:

    Starting Materials: Morpholine and 3-chloropropanohydrazide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, typically in an organic solvent like ethanol or methanol.

    Procedure: The reactants are mixed and heated under reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Morpholin-4-ylpropanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3-Morpholin-4-ylpropanohydrazide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable for creating libraries of compounds for screening in drug discovery.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with various biological targets.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its versatility allows it to be incorporated into polymers, coatings, and other advanced materials.

Comparison with Similar Compounds

    3-Morpholin-4-ylpropanoic acid: Similar structure but with a carboxylic acid group instead of a hydrazide.

    3-Morpholin-4-ylpropanamine: Similar structure but with an amine group instead of a hydrazide.

    N-Morpholinylacetic acid: Contains a morpholine ring attached to an acetic acid moiety.

Uniqueness: 3-Morpholin-4-ylpropanohydrazide is unique due to the presence of both a morpholine ring and a hydrazide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds.

Properties

IUPAC Name

3-morpholin-4-ylpropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2/c8-9-7(11)1-2-10-3-5-12-6-4-10/h1-6,8H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHXMRKFJWOESU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364760
Record name 3-morpholin-4-ylpropanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59737-33-6
Record name 3-morpholin-4-ylpropanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Hydrazine (64.1 g, 2 mol) was added dropwise, over 8–10 min, to methyl 3-morpholinopropionate (35 g, 0.202 mol) and the reaction mixture was refluxed for 16 h. The excess hydrazine was removed under reduced pressure and the material was dried in vacuo at room temperature for 16 h to give the crude product as an oil. The 1H NMR showed the presence of hydrazine, so the crude material was dried using a lyophilizer. Then the oil was refluxed in benzene/water (using a Dean-Stark distilling receiver). The benzene was then removed under reduced pressure, and the product was triturated with petroleum ether. After sitting in petroleum ether at room temperature for 16 h, the oil solidified. The petroleum ether was decanted and the solid was dried under house vacuum at room temperature to give the desired product (21.5 g, 61.4%), which was used without further purification.
Quantity
64.1 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
61.4%

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